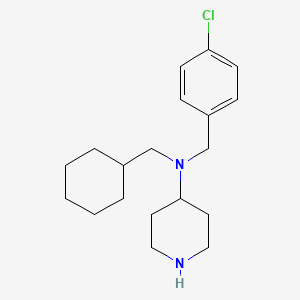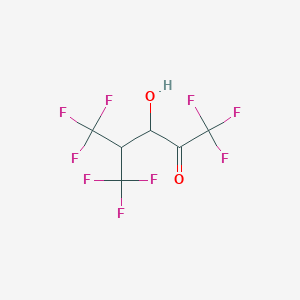
1,1,1,5,5,5-Hexafluoro-3-hydroxy-4-(trifluoromethyl)pentan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,5,5,5-Hexafluoro-3-hydroxy-4-(trifluoromethyl)pentan-2-one is a fluorinated organic compound with the molecular formula C6H3F9O2. This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties. It is commonly used in various scientific research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,5,5,5-Hexafluoro-3-hydroxy-4-(trifluoromethyl)pentan-2-one typically involves the fluorination of suitable precursors. One common method involves the reaction of 1,3-diketones with fluorinating agents such as sulfur tetrafluoride (SF4) or hydrogen fluoride (HF) under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced fluorination techniques to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
1,1,1,5,5,5-Hexafluoro-3-hydroxy-4-(trifluoromethyl)pentan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted fluorinated compounds.
Scientific Research Applications
1,1,1,5,5,5-Hexafluoro-3-hydroxy-4-(trifluoromethyl)pentan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex fluorinated compounds.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,1,1,5,5,5-Hexafluoro-3-hydroxy-4-(trifluoromethyl)pentan-2-one involves its interaction with specific molecular targets. The compound’s high fluorine content allows it to form strong hydrogen bonds and interact with various enzymes and proteins. These interactions can modulate the activity of enzymes and alter biological pathways, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
- 1,1,1,5,5,5-Hexafluoro-4-hydroxy-3-penten-2-one
- 1,1,1,5,5,5-Hexafluoro-2,4-pentanedione
- 1,1,1,2,3,4,5,5,5-Nonafluoro-4-(trifluoromethyl)-2-pentene
Uniqueness
1,1,1,5,5,5-Hexafluoro-3-hydroxy-4-(trifluoromethyl)pentan-2-one is unique due to its specific arrangement of fluorine atoms and the presence of both hydroxy and trifluoromethyl groups. This unique structure imparts distinct chemical reactivity and stability, making it particularly useful in various research applications .
Properties
Molecular Formula |
C6H3F9O2 |
|---|---|
Molecular Weight |
278.07 g/mol |
IUPAC Name |
1,1,1,5,5,5-hexafluoro-3-hydroxy-4-(trifluoromethyl)pentan-2-one |
InChI |
InChI=1S/C6H3F9O2/c7-4(8,9)2(5(10,11)12)1(16)3(17)6(13,14)15/h1-2,16H |
InChI Key |
ZZLJHPZYDIUYTF-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(F)(F)F)C(F)(F)F)(C(=O)C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


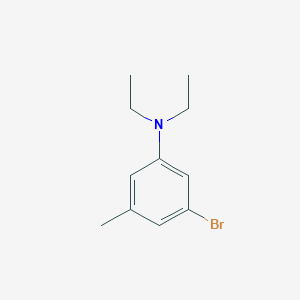
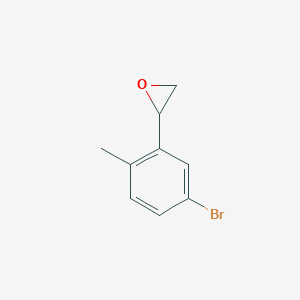
![Iminomethyl]pentyl]methyl-,1,1-dimethylethyl ester](/img/structure/B12084774.png)
![[8-[2-[4-[Tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate](/img/structure/B12084778.png)



![1-[2-(4-Nitrophenyl)-2-oxoethyl]-4-phenylpyrimidin-1-ium bromide](/img/structure/B12084796.png)
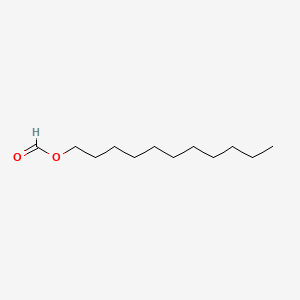
![9H-Carbazole, 9-[1,1'-biphenyl]-4-yl-4-bromo-](/img/structure/B12084807.png)
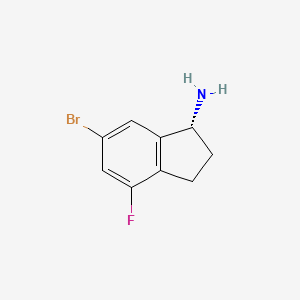
![5-Benzyl-5,8-diazaspiro[2.6]nonane](/img/structure/B12084825.png)
